N-Propionylprocainamide
Description
N-Propionylprocainamide (NPPA) is a major metabolite of the antiarrhythmic drug procainamide, formed via enzymatic propionylation of the parent compound. Structurally, it consists of a procainamide backbone modified by a propionyl group (-COCH2CH3) attached to the terminal amine (Fig. 1C) . With a molecular weight of 291.39 g/mol and high purity (≥99.0%), NPPA is widely utilized as an internal standard (IS) in ultra-high-performance liquid chromatography (UHPLC) methods due to its stability and distinct chromatographic behavior .
Properties
CAS No. |
101427-17-2 |
|---|---|
Molecular Formula |
C16H25N3O2 |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C16H25N3O2/c1-4-15(20)18-14-9-7-13(8-10-14)16(21)17-11-12-19(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3,(H,17,21)(H,18,20) |
InChI Key |
CTHPVGZIOICAFO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN(CC)CC |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCN(CC)CC |
Synonyms |
N-propionylprocainamide NPPA |
Origin of Product |
United States |
Comparison with Similar Compounds
Procainamide, N-Acetylprocainamide (NAPA), and N-Propionylprocainamide (NPPA)
The structural differences among these compounds lie in their substituents:
Table 1: Molecular Properties
| Compound | Molecular Weight (g/mol) | Key Functional Group | Primary Use |
|---|---|---|---|
| Procainamide | 271.79 | Free amine | Antiarrhythmic drug |
| N-Acetylprocainamide | 277.36 | Acetyl group | Metabolite/therapeutic |
| This compound | 291.39 | Propionyl group | Analytical internal standard |
Metabolic Pathways
Procainamide undergoes extensive hepatic metabolism, yielding metabolites such as NAPA (via acetylation) and NPPA (via propionylation). While NAPA retains antiarrhythmic activity, NPPA is pharmacologically inert but serves as a marker for metabolic studies .
Analytical and Chromatographic Behavior
Chromatographic Separation
NPPA, procainamide, and NAPA exhibit distinct retention times under optimized chromatographic conditions. For example:
- BetaBasic® Columns : Using 0.1% triethylamine (TEA) in acetonitrile (ACN)/H2O (pH 10.6), all three compounds are baseline-separated, with NPPA showing intermediate retention between procainamide and NAPA .
- StableBond Columns : With 20 mM KH2HPO4 (pH 3.5)/ACN (90:10), NPPA elutes later than NAPA due to its larger hydrophobic propionyl group .
Table 2: Chromatographic Conditions
Sensitivity in Analytical Methods
NPPA’s stability and minimal matrix interference make it superior to NAPA and procainamide as an IS in UHPLC. For instance, a UHPLC-DAD method using NPPA achieved a lower limit of quantification (LLOQ) of 10 ng/mL for procainamide and NAPA in plasma, with a run time of just 5 minutes .
Pharmacokinetic Comparison
- NPPA : Used as an IS due to its inert pharmacokinetic profile and lack of therapeutic activity .
- NAPA : Exhibits a longer half-life (~6–8 hours in humans) and antiarrhythmic efficacy, necessitating therapeutic drug monitoring .
- Procainamide : Shorter half-life (~2–4 hours) but higher risk of toxicity (e.g., lupus-like syndrome) .
Table 3: Pharmacokinetic Parameters
| Compound | Half-Life (Hours) | Volume of Distribution (L/kg) | Clinical Relevance |
|---|---|---|---|
| Procainamide | 2–4 | 1.5–2.5 | High toxicity risk |
| N-Acetylprocainamide | 6–8 | 1.1–1.5 | Therapeutic metabolite |
| This compound | N/A | N/A | Analytical internal standard |
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